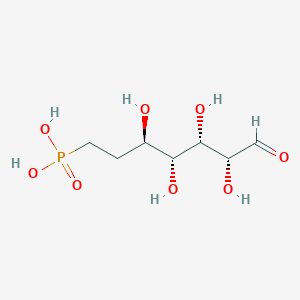
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: is a complex organic compound characterized by its multiple hydroxyl groups and a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the heptose backbone, followed by the introduction of hydroxyl groups and the phosphonic acid moiety. Common reagents used in these reactions include protecting groups for hydroxyl functionalities, oxidizing agents, and phosphonating reagents.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or biotechnological approaches. These methods aim to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phosphonic acid moiety can interact with metal ions and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: can be compared with other similar compounds, such as:
Dapagliflozin: A sodium-glucose cotransporter type II inhibitor with a similar heptose backbone.
Empagliflozin: Another SGLT2 inhibitor with structural similarities.
Sotagliflozin: A dual SGLT1 and SGLT2 inhibitor with comparable chemical properties.
These compounds share structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound
Eigenschaften
Molekularformel |
C7H15O8P |
|---|---|
Molekulargewicht |
258.16 g/mol |
IUPAC-Name |
[(3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-7-oxoheptyl]phosphonic acid |
InChI |
InChI=1S/C7H15O8P/c8-3-5(10)7(12)6(11)4(9)1-2-16(13,14)15/h3-7,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-,7-/m1/s1 |
InChI-Schlüssel |
JAAPBUKRHQRVBB-XZBKPIIZSA-N |
Isomerische SMILES |
C(CP(=O)(O)O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C(CP(=O)(O)O)C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


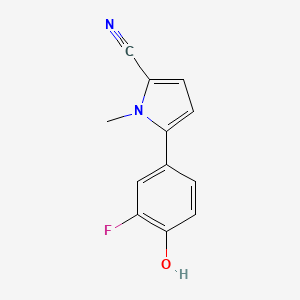
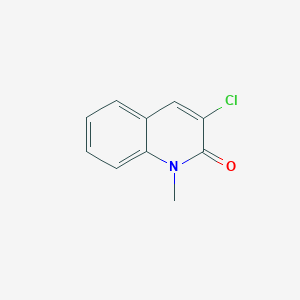
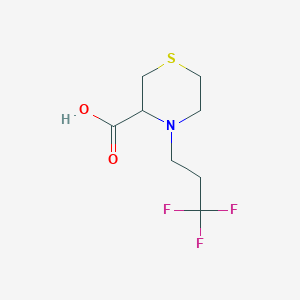
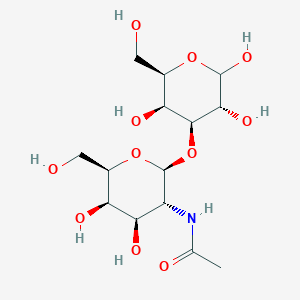

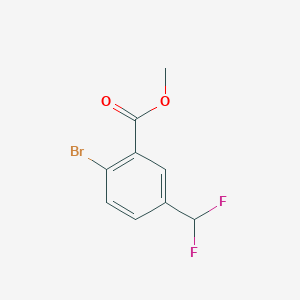

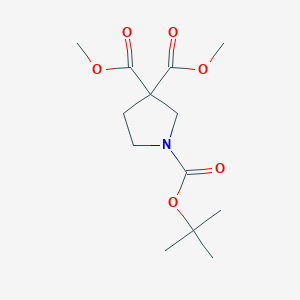

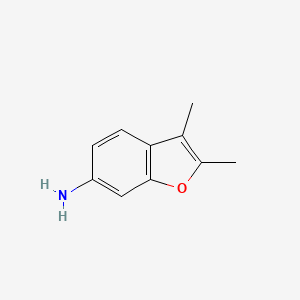
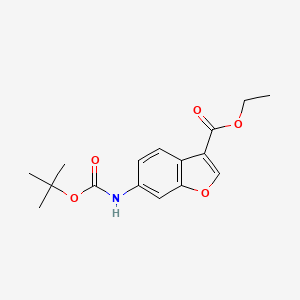
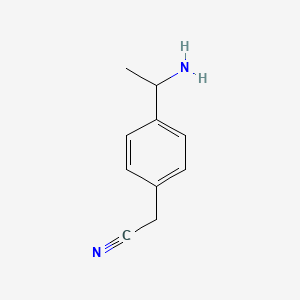
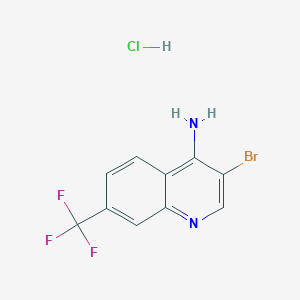
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
